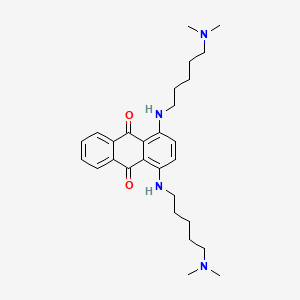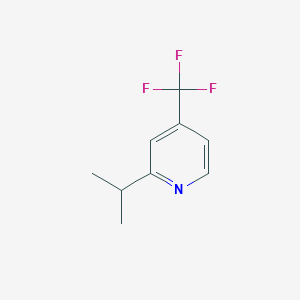
2-Isopropyl-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the isopropyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
科学的研究の応用
2-Isopropyl-4-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The isopropyl group contributes to the compound’s overall steric and electronic properties, influencing its binding affinity and selectivity towards target molecules .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the isopropyl group, resulting in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom at the second position instead of an isopropyl group, leading to variations in reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine:
Uniqueness
2-Isopropyl-4-(trifluoromethyl)pyridine stands out due to the combined presence of the isopropyl and trifluoromethyl groups, which impart unique steric and electronic characteristics. These properties make it a versatile compound with diverse applications in various scientific fields.
特性
CAS番号 |
1448777-23-8 |
|---|---|
分子式 |
C9H10F3N |
分子量 |
189.18 g/mol |
IUPAC名 |
2-propan-2-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H10F3N/c1-6(2)8-5-7(3-4-13-8)9(10,11)12/h3-6H,1-2H3 |
InChIキー |
IHPQEILBIOUFAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


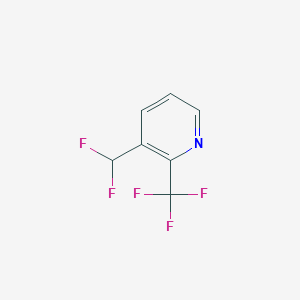
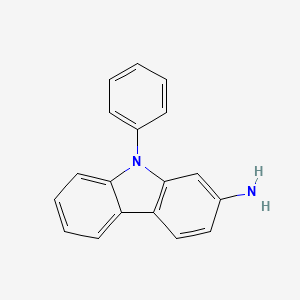
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
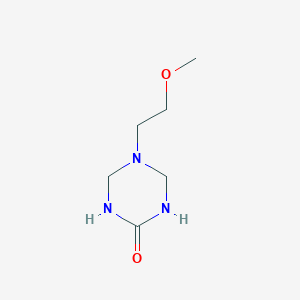
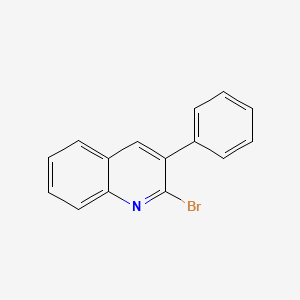
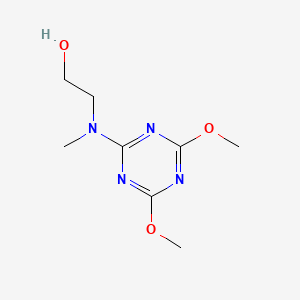

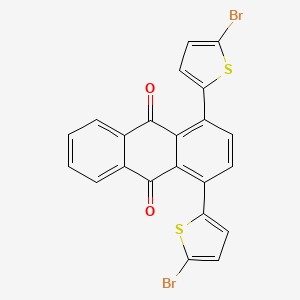
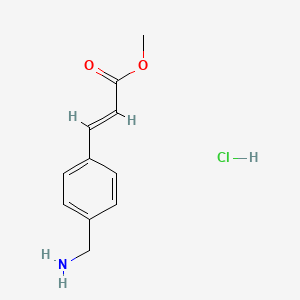
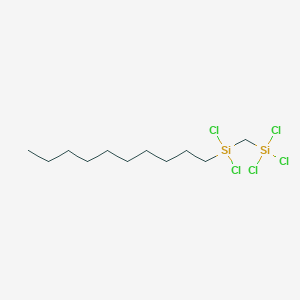
![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)


